Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate
Description
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated thiophene derivative characterized by a trifluoromethyl group at the 2-position of the thiophene ring and a difluoroacetate ester moiety.
Properties
Molecular Formula |
C9H7F5O2S |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-4-17-6(5)9(12,13)14/h3-4H,2H2,1H3 |
InChI Key |
HXBBETXVCMCSRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(SC=C1)C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate typically involves:
- Functionalization of a thiophene ring at the 3-position.
- Introduction of a trifluoromethyl group at the 2-position of the thiophene.
- Incorporation of the ethyl 2,2-difluoroacetate moiety.
This is often achieved through halodifluoromethylation or difluoroalkylation reactions using halodifluoroacetate esters or bromodifluoromethyl reagents under photoredox or transition-metal catalysis conditions.
Representative Synthetic Procedures
Photoredox Catalyzed Difluoroalkylation
A common method involves the use of ethyl bromodifluoroacetate as the difluoroalkylating agent in the presence of a photocatalyst such as Iridium tris(2-phenylpyridine) (Ir(PPy)3). The reaction is conducted in a Schlenk tube under an inert atmosphere (argon) with a base such as potassium hydrogen phosphate (K2HPO4) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). Blue LED light irradiation (12 W) at room temperature for 24 hours induces radical formation and subsequent coupling with the thiophene substrate.
After completion, the mixture is worked up by dilution with ethyl acetate, washing with brine, drying over sodium sulfate, filtration, and concentration. Purification by silica gel chromatography yields the desired ester product. Crystallization can be achieved by slow evaporation from ethyl acetate/petroleum ether mixtures at room temperature over several days.
Halodifluoromethylation Using Bromodifluoromethyl Reagents
Another approach employs 1,3-dibromo-1,1-difluoro-2-propanone or related bromodifluoromethyl compounds as synthons for introducing difluoromethyl groups into heterocycles including thiophenes. The reaction involves heating the bromodifluoromethyl precursor with the heterocyclic amine or thiophene derivative in ethyl acetate or similar solvents at elevated temperatures (~80 °C) for several hours.
The crude product is isolated by extraction and purified by chromatography, yielding bromodifluoromethylated thiophene derivatives, which can be further transformed into the ethyl difluoroacetate ester via nucleophilic substitution or esterification steps.
Reaction Conditions and Optimization
Alternative Synthetic Routes
Cyclocondensation: Some methods for related fluorinated heterocycles involve cyclocondensation of halodifluoroacetoacetyl chlorides with amino esters, but these are less common for this specific compound.
Direct Bromodifluoromethylation: Metal-catalyzed bromodifluoromethylation of thiophenes or metalated thiophenes can also introduce the difluoromethyl group, followed by esterification.
Difluorination of Precursors: Difluorination of suitable ketone intermediates using electrophilic fluorinating agents can yield difluoroacetate esters, although this method is more applicable to simpler substrates.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted esters, amides, and ethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and thiols.
Scientific Research Applications
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated nature enhances its bioavailability and metabolic stability, making it useful in the study of biological systems and drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. Specific pathways, such as the EGFR/PI3K/AKT/mTOR signaling pathway, may be involved in its biological activity .
Comparison with Similar Compounds
Positional Isomerism in Thiophene Derivatives
A closely related compound, ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate (Mol. formula: C₉H₇F₅O₂S; Mol. weight: 274.21), differs only in the placement of the trifluoromethyl group at the thiophene’s 4-position instead of the 2-position . Key distinctions include:
- Steric Considerations : The 4-position isomer may experience less steric hindrance, favoring reactions at the thiophene ring.
Comparison with Phenyl-Based Analogs
Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate () replaces the thiophene ring with a fluorinated benzene ring. Structural differences lead to:
Heterocyclic Esters with Urea/Thiazole Moieties
Compounds 10d , 10e , and 10f () feature piperazine-thiazole-urea architectures with molecular weights >500 Da. Unlike the target compound, these larger molecules are tailored for pharmaceutical applications (e.g., kinase inhibition) but share synthetic strategies such as high-yield esterification (89–93%) .
Data Table: Key Properties of Comparable Compounds
Biological Activity
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound belonging to the thiophene derivative class. Its unique structure, characterized by the presence of difluoro and trifluoromethyl groups, enhances its chemical properties such as lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical and agrochemical applications.
- Molecular Formula : C₉H₇F₅O₂S
- Molecular Weight : 274.21 g/mol
- CAS Number : 2160788-73-6
The fluorinated groups significantly influence the compound's biological activity, particularly its binding affinity to various molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain molecular targets, leading to alterations in cellular processes. Notably, it is believed to modulate the epidermal growth factor receptor/phosphoinositide 3-kinase/AKT/mammalian target of rapamycin (EGFR/PI3K/AKT/mTOR) signaling pathway, which plays a crucial role in cancer biology and cellular growth regulation.
Anticancer Effects
A significant study explored the effects of ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), a derivative closely related to this compound, on non-small cell lung cancer (NSCLC). The study demonstrated that C2F inhibited proliferation, migration, and invasion of NSCLC cell lines. It induced cell cycle arrest and apoptosis both in vitro and in vivo through suppression of the EGFR/PI3K/AKT/mTOR signaling pathway . This suggests that similar mechanisms may be at play for this compound.
Antimicrobial Activity
Compounds with structural similarities often exhibit significant antimicrobial properties. Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate has shown potential in inhibiting bacterial growth due to its enhanced lipophilicity and binding capabilities.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
|---|---|---|---|
| Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate | C₉H₇F₅O₂S | Anticancer, Antimicrobial | Modulates EGFR/PI3K/AKT/mTOR pathway |
| Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate | C₉H₇F₅O₂ | Anticancer | Inhibits NSCLC proliferation via PI3K/AKT pathway |
Case Studies
Q & A
Q. What are the optimized synthesis methods for Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate, and what critical reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling reactions using ethyl acetate derivatives with fluorinated intermediates. Key steps include:
- Carbodiimide-mediated coupling : Use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide (T3P®) as a coupling agent in ethyl acetate under nitrogen at 0°C, followed by overnight stirring .
- Acid-catalyzed esterification : Reaction of difluoroacetic acid derivatives with trifluoromethylthiophene precursors, using HCl in ethyl acetate to drive ester formation .
Critical factors include maintaining anhydrous conditions, precise temperature control (0–25°C), and stoichiometric ratios of coupling agents (e.g., 1.7 M T3P® in ethyl acetate) to minimize side reactions .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
Methodological Answer: Structural characterization employs:
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Methodological Answer: Impurities often arise from:
- Incomplete fluorination : Residual monofluoro or non-fluorinated byproducts. Mitigated via excess difluorinating agents (e.g., DAST) and prolonged reaction times .
- Ester hydrolysis : Controlled by avoiding aqueous workup at high pH and using anhydrous solvents .
- Thiophene ring oxidation : Minimized by inert atmosphere (N2 or Ar) and low-temperature reactions .
Q. What are the best practices for ensuring compound purity and stability during storage?
Methodological Answer:
- Purity : Use preparative HPLC with C18 columns and trifluoroacetic acid (TFA) modifiers for final purification .
- Stability : Store at –20°C under nitrogen in amber vials to prevent photodegradation and hydrolysis. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How does the trifluoromethyl-thiophene moiety influence structure-activity relationships (SAR) in drug design?
Methodological Answer: The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.8 predicted).
- Metabolic stability : Resists oxidative degradation compared to non-fluorinated analogs .
- Target binding : The electron-withdrawing effect stabilizes interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Comparative SAR studies show that replacing the thiophene with pyrimidine reduces bioactivity by 30–50%, highlighting the moiety’s critical role .
Q. What material science applications are plausible for this compound, given its electronic properties?
Methodological Answer:
- Organic semiconductors : The thiophene ring and fluorine atoms enable π-π stacking and electron-deficient behavior, suitable for n-type materials .
- Liquid crystals : The rigid trifluoromethyl-thiophene core may stabilize mesophases. Computational modeling (DFT) predicts a dipole moment of 4.2 D, favoring alignment under electric fields .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 100% vs. crude product claims)?
Methodological Answer: Discrepancies arise from:
- Workup protocols : Claims of 100% yield often omit purification steps (e.g., LCMS data in vs. crude yields in ).
- Reagent quality : Commercial T3P® solutions vary in purity (95–99%), affecting reproducibility .
Recommendations: - Report isolated yields post-purification.
- Standardize reagent sources and validate via <sup>19</sup>F NMR for fluorine content .
Q. What computational methods are most effective for predicting reactivity or degradation pathways?
Methodological Answer:
- DFT calculations : Simulate reaction intermediates (e.g., transition states of ester hydrolysis) using B3LYP/6-31G* basis sets .
- Molecular dynamics (MD) : Model interactions with biological targets (e.g., protein-ligand binding free energies) using AMBER or GROMACS .
- Degradation prediction : Software like SPARC predicts hydrolysis rates under varying pH and temperature .
Q. What are the primary degradation products under accelerated stability conditions?
Methodological Answer:
- Hydrolysis : Forms 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid (confirmed via LCMS, m/z 263 [M-H]<sup>-</sup>) .
- Photooxidation : Generates sulfoxide derivatives (HPLC retention time shifts from 1.01 to 1.35 minutes) .
Mitigation involves UV-protective packaging and formulation with antioxidants (e.g., BHT) .
Q. What challenges arise when scaling up synthesis, and how are they addressed?
Methodological Answer:
- Exothermic reactions : Fluorination steps require jacketed reactors with precise cooling to prevent runaway reactions .
- Purification bottlenecks : Switch from column chromatography to continuous flow HPLC for >10 g batches .
- Cost of fluorinated reagents : Optimize stoichiometry (e.g., reduce T3P® from 1.7 M to 1.2 M) without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
